Dimethyl docosanedioate
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Dimethyl docosanedioate, through its derivatives, plays a significant role in the synthesis and characterization of metal complexes. For instance, the reaction of a related compound, 3,14-dimethyl-2,6,13,17-tetraazatricyclo[14,4,0 1.18 ,0 7.12 ]docosane, with bromoacetic acid produced a macrocycle used in preparing copper(II) and nickel(II) complexes (Ki-Young Choi et al., 1999). These complexes exhibit unique structural properties, including axially elongated octahedral geometry, which are critical in the field of inorganic chemistry.
Functionalization in Macrocyclic Ligands
This compound-related compounds are also used in the functionalization of macrocyclic ligands. One example is the synthesis of a new tetraaza macrocycle functionalized with quinolinemethyl groups. This synthesis involves the reaction of 3,14-dimethyl-2,6,13,17-tetraazatricyclo[14,4,01.18,07.12]docosane with 2-(chloromethyl)quinoline, leading to the formation of complexes with unique square-planar geometry (Ki-Young Choi & I. Suh, 2000).
Application in Liquid Crystal Technology
A derivative of this compound, docosanedioic acid, has been utilized in synthesizing dimesogenic liquid crystals containing cholesterol and azobenzene groups. These crystals exhibit remarkable thermal, optical, and glass-forming properties, highlighting their potential application in liquid crystal technology (N. Tamaoki et al., 2003).
Role in Organic Synthesis
This compound-related compounds are also significant in organic synthesis. For example, a convenient synthesis method for long-chain acyclic alkanols like 1-docosanol involves the Kolbe radical coupling of mono-methyl azelate, a related compound. This process demonstrates the versatility of docosanedioate derivatives in synthesizing various organic compounds (A. Yadav & Arpita Singh, 2002).
Safety and Hazards
Sigma-Aldrich provides Dimethyl docosanedioate as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.
Properties
IUPAC Name |
dimethyl docosanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRQQKJRMLACJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340722 | |
Record name | Dimethyl docosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22399-98-0 | |
Record name | Dimethyl docosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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